2-Ethynyl-1,3,5-trimethoxybenzene
Description
Contextualization within Aromatic and Alkyne Chemistry
2-Ethynyl-1,3,5-trimethoxybenzene is a derivative of benzene (B151609), a foundational aromatic hydrocarbon. The benzene ring is characterized by its planar structure and a delocalized π-electron system, which imparts significant stability. The three methoxy (B1213986) groups (-OCH₃) at positions 1, 3, and 5 are strong electron-donating groups, which dramatically increase the electron density of the aromatic ring. This electronic enrichment makes the ring highly susceptible to electrophilic substitution and influences the reactivity of its other substituents.
The ethynyl (B1212043) group (-C≡CH) is a terminal alkyne, a hydrocarbon containing a carbon-carbon triple bond at the end of a carbon chain. This triple bond is a region of high electron density and is composed of one sigma (σ) bond and two pi (π) bonds. The terminal alkyne is notable for its acidity, with the hydrogen atom attached to the sp-hybridized carbon being significantly more acidic than hydrogens on sp² or sp³ hybridized carbons. This acidity allows for the formation of metal acetylides, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. The combination of the electron-rich trimethoxybenzene ring and the reactive ethynyl group in a single molecule creates a versatile building block for organic synthesis.
Significance in Contemporary Organic Synthesis Research
The true value of this compound lies in its application as a versatile building block in the synthesis of more complex and often biologically active molecules. Its utility is prominently demonstrated in its participation in a variety of coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds.
Researchers have successfully employed this compound in the synthesis of a range of heterocyclic compounds. For instance, it has been used as a key intermediate in the preparation of benzofuran (B130515) derivatives. derpharmachemica.com In one synthetic pathway, the process begins with the iodination of 1,3,5-trimethoxybenzene (B48636), followed by a Sonogashira coupling with (trimethylsilyl)acetylene. The subsequent removal of the silyl (B83357) protecting group yields this compound. This intermediate is then reacted with other functionalized molecules, such as 5-iodovanillin, to construct the benzofuran core. derpharmachemica.com
Furthermore, this compound has been utilized in "click chemistry," specifically in Huisgen [3+2] cycloaddition reactions, to create 1,2,3-triazole derivatives. These reactions are known for their high efficiency and selectivity. For example, this compound can be reacted with an organic azide (B81097) to form a triazole-containing aldehyde, which can then be further elaborated into hydrazone derivatives, some of which have been investigated for their potential antibacterial properties. researchgate.net
The research into molecules like this compound highlights a continuing trend in organic synthesis: the development of multifunctional building blocks that can be used to construct complex molecular architectures in a convergent and efficient manner.
Chemical and Physical Data
Below is a table summarizing some of the key chemical and physical properties of this compound and a key precursor.
| Property | This compound | 1-Iodo-2,4,6-trimethoxybenzene |
| Molecular Formula | C₁₁H₁₂O₃ | C₉H₁₁IO₃ |
| Molecular Weight | 192.21 g/mol | 294.07 g/mol |
| Appearance | Not explicitly stated, but intermediates are solids. | White solid derpharmachemica.com |
| Melting Point | Not explicitly stated. | 85-87 °C derpharmachemica.com |
| CAS Number | 136612-71-0 | 26065-53-4 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, as outlined in the scientific literature. derpharmachemica.com A common and effective route is detailed below:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Iodination | 1,3,5-Trimethoxybenzene | N-Iodosuccinimide (NIS) in acetonitrile (B52724) at room temperature. | 1-Iodo-2,4,6-trimethoxybenzene derpharmachemica.com |
| 2. Sonogashira Coupling | 1-Iodo-2,4,6-trimethoxybenzene, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N. | 1,3,5-Trimethoxy-2-((trimethylsilyl)ethynyl)benzene derpharmachemica.com |
| 3. Desilylation | 1,3,5-Trimethoxy-2-((trimethylsilyl)ethynyl)benzene | Potassium carbonate (K₂CO₃) in methanol (B129727) at room temperature. | This compound derpharmachemica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1,3,5-trimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h1,6-7H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCPFPUKMTTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethynyl 1,3,5 Trimethoxybenzene and Its Precursors
Strategies for 1,3,5-Trimethoxybenzene (B48636) Synthesis
1,3,5-Trimethoxybenzene, the foundational precursor, can be synthesized through several reliable routes, primarily involving the modification of phloroglucinol (B13840) or halogenated benzene (B151609) rings.
Methylation of Phloroglucinol and Related Derivatives
A primary and well-established method for synthesizing 1,3,5-trimethoxybenzene is the exhaustive methylation of phloroglucinol (1,3,5-trihydroxybenzene). researchgate.net This reaction involves the substitution of the acidic protons of the three hydroxyl groups with methyl groups. A common laboratory-scale procedure involves refluxing anhydrous phloroglucinol with a methylating agent, such as dimethyl sulphate, in a dry acetone (B3395972) solvent. The reaction is facilitated by a base, typically ignited potassium carbonate, and proceeds under anhydrous conditions for several hours. Following the reaction, an aqueous workup and extraction with a solvent like ether, followed by distillation, yields the final product. This process is a classic example of Williamson ether synthesis repeated three times on a single benzene core. The biosynthesis of 1,3,5-trimethoxybenzene in certain plants, such as in Chinese roses, also proceeds via a stepwise methylation of phloroglucinol, catalyzed by specific O-methyltransferase enzymes. lookchem.com
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Anhydrous Phloroglucinol | Dimethyl sulphate, Potassium carbonate | Dry Acetone | Reflux, 6 hours | 71.4% |
Methoxylation of Halogenated Benzene Intermediates
An alternative and highly efficient industrial route involves the methoxylation of a trihalogenated benzene, such as 1,3,5-tribromobenzene (B165230). This method circumvents the use of phloroglucinol and instead builds the desired ether linkages through nucleophilic aromatic substitution. The reaction is typically performed by treating 1,3,5-tribromobenzene with sodium methoxide. organic-chemistry.org This transformation often requires a catalyst, with cuprous halides like cuprous chloride or cuprous iodide being effective. organic-chemistry.org The reaction can be carried out in solvents like N,N-dimethylformamide (DMF) and methanol (B129727). organic-chemistry.org This approach is advantageous for its high potential yield and the availability of the starting materials. organic-chemistry.org Variations of this method may use other tri-substituted benzenes, including 1,3,5-triiodobenzene, as the substrate. organic-chemistry.org
Advanced Routes for Yield and Purity Enhancement
To meet the demands of industrial production and pharmaceutical-grade purity, advanced synthetic routes have been developed. These methods focus on optimizing reaction conditions to maximize yield and minimize byproducts. For the methoxylation of 1,3,5-tribromobenzene, protocols have been developed that utilize controlled pressure and temperature in a reactor. For instance, a process involving a specialized catalyst composed of sodium oxide and cerium oxide has been reported. The reaction proceeds in stages, with controlled addition of reagents like triethylamine (B128534) and operation at elevated temperatures (e.g., 165 °C) and pressures (e.g., 11 atm), which can result in molar yields as high as 99.5% with a gas chromatography (GC) purity of 98.9%. Another patented method avoids the use of a reaction solvent altogether, reacting 1,3,5-tribromobenzene with a methanol solution of sodium methylate in the presence of a cuprous halide catalyst to achieve yields up to 92.4%. sigmaaldrich.com Such optimized processes are crucial for cost-effective and large-scale synthesis.
| Starting Material | Key Reagents/Catalyst | Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| 1,3,5-Tribromobenzene | Sodium methoxide, Cuprous chloride | N,N-dimethylamide, Methanol, 90-95°C | Yield not specified, Purity >98% | organic-chemistry.org |
| 1,3,5-Tribromobenzene | Methanol, Triethylamine, Sodium oxide/Cerium oxide catalyst | Toluene, 165°C, 11 atm | 99.5% yield, 98.9% GC purity | |
| 1,3,5-Tribromobenzene | Sodium methylate, Cuprous halide | Solvent-free, 0.4-0.9 MPa, 5-10 hours | 92.4% yield | sigmaaldrich.com |
Installation of the Ethynyl (B1212043) Moiety
With the 1,3,5-trimethoxybenzene core in hand, the next critical step is the introduction of the ethynyl (–C≡CH) group at the 2-position of the aromatic ring.
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The most effective and widely used method for forming a carbon-carbon bond between an aryl ring and an alkyne is the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.org This reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically carried out under mild, basic conditions, often using an amine like triethylamine which also serves as the solvent or co-solvent. wikipedia.org The Sonogashira reaction is highly valued in organic synthesis for its reliability and functional group tolerance, making it ideal for the synthesis of complex molecules. wikipedia.orglibretexts.org
The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the palladium(II) complex, and subsequent reductive elimination yields the final coupled product and regenerates the palladium(0) catalyst. wikipedia.org
To install the ethynyl group onto the 1,3,5-trimethoxybenzene ring via a Sonogashira coupling, a halogenated precursor is required. The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl. nih.gov Consequently, 2-iodo-1,3,5-trimethoxybenzene (B3031332) is the preferred and most reactive substrate for this transformation. This iodinated precursor must first be synthesized, typically by direct iodination of 1,3,5-trimethoxybenzene.
Once 2-iodo-1,3,5-trimethoxybenzene is obtained, it can be coupled with a suitable alkyne source. A common strategy involves using a protected alkyne, such as trimethylsilylacetylene, which prevents unwanted side reactions. wikipedia.orgsioc-journal.cn The coupling reaction would proceed under standard Sonogashira conditions (e.g., a Pd catalyst like Pd(PPh₃)₄, a Cu(I) co-catalyst like CuI, and a base like triethylamine). After the successful coupling to form 2-((trimethylsilyl)ethynyl)-1,3,5-trimethoxybenzene, the trimethylsilyl (B98337) (TMS) protecting group is readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions to yield the final target compound, 2-ethynyl-1,3,5-trimethoxybenzene. wikipedia.org
Investigation of Reactant Scope and Catalytic Systems
The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) salt, and it is conducted in the presence of a mild base. wikipedia.orgorganic-chemistry.org Its utility is demonstrated in the synthesis of complex molecules under mild conditions, such as at room temperature and in aqueous media. wikipedia.org
The precursor to this compound would typically be an activated derivative of 1,3,5-trimethoxybenzene, such as 2-iodo-1,3,5-trimethoxybenzene. The choice of the aryl halide is a critical factor influencing the reactivity of the Sonogashira catalytic system. wikipedia.org The general order of reactivity for the halide is I > Br > Cl. wikipedia.org
Catalytic Systems: The reaction traditionally requires two types of catalysts: a zerovalent palladium complex and a copper(I) halide. wikipedia.org
Palladium Catalysts: Common catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org While effective, these often require loadings of up to 5 mol%. libretexts.org Research has focused on developing more efficient catalysts, including those with N-heterocyclic carbene (NHC) ligands or palladium-nitrogen complexes, which can facilitate the reaction at very low catalyst loadings, sometimes in the absence of a copper co-catalyst. libretexts.org For instance, an iPEPPSI (internal Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalyst has been shown to be effective for copper-free Sonogashira reactions in water. wikipedia.org
Copper Co-catalysts: The use of a copper(I) salt, such as CuI, significantly increases the reaction's reactivity, allowing it to proceed at room temperature. libretexts.org The copper participates in a separate catalytic cycle, forming a copper(I) acetylide intermediate. wikipedia.org However, the development of copper-free Sonogashira reactions is an active area of research to avoid the use of the potentially toxic metal. organic-chemistry.orglibretexts.org
Reactant Scope: The Sonogashira reaction is versatile, accommodating a wide range of alkynes and aryl halides.
Aryl Halides: Electron-rich aryl halides, like the presumed 2-iodo-1,3,5-trimethoxybenzene precursor, can be effectively coupled. The reaction is also successful with electron-poor fluoroarenes. organic-chemistry.org Aryl bromides can also be used, often with catalysts like Pd(PhCN)₂Cl₂/P(t-Bu)₃ at room temperature. organic-chemistry.org
Alkynes: A variety of aromatic and aliphatic terminal alkynes can be used to generate disubstituted products in good yields. wikipedia.org For the synthesis of a terminal alkyne like this compound, a common strategy involves using a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. wikipedia.org
Below is a table summarizing various catalytic systems and reactants used in Sonogashira coupling reactions.
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Yield |
| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂ / 4-aminobenzoic acid | None | - | Good |
| Aryl Bromides | Phenylacetylene | Palladium on charcoal | - | - | Good |
| Fluoroarenes | Terminal Alkynes | Pd-catalyst | - | LiHMDS | Good |
| Aryl Bromides | Terminal Alkynes | NHC-Palladium Complex | CuI | Pyrrolidine | Good |
| Aryl Iodides | Terminal Alkynes | iPEPPSI-type Pd catalyst | None | Water | - |
Alternative Alkyne Synthesis Approaches
While direct alkynylation via Sonogashira coupling is prevalent, other synthetic routes can generate the required ethynyl group, sometimes starting from more common functional groups like carboxylic acids.
Recent advancements have enabled the conversion of carboxylic acids into terminal and internal alkynes through decarboxylative cross-coupling reactions. nih.gov This method serves as a powerful alternative to classical homologation reactions like the Corey-Fuchs or Seyferth-Gilbert approaches. nih.gov
One notable protocol involves the use of nickel or iron catalysts to couple redox-active esters of carboxylic acids with an alkyne source. nih.gov The process is amenable to the in situ activation of the carboxylic acid. nih.gov For instance, a carboxylic acid can be converted to an N-hydroxytetrachlorophthalimide (TCNHPI) ester, which then undergoes decarboxylative alkynylation. nih.gov This strategy is functional group tolerant and provides a direct route to synthetically useful alkyne products. nih.gov
Another modular approach involves the reaction of carboxylic esters with lithiated gem-diborylalkanes. researchgate.net This process forms an α-boryl lithium enolate intermediate. Subsequent treatment with an aryl triflimide and then water generates the alkyne product. researchgate.net This method can convert a range of aliphatic and aromatic carboxylic esters into both internal and terminal alkynes in a short time. researchgate.net
In many syntheses, including the Sonogashira coupling, it is necessary to protect the acidic proton of a terminal alkyne to prevent undesired side reactions. ccspublishing.org.cn The trimethylsilyl (TMS) group is a widely used protecting group for this purpose. nih.gov
Trimethylsilylacetylene is a convenient, liquid reagent that can be used in place of gaseous acetylene (B1199291). wikipedia.org The TMS group effectively blocks one side of the acetylene, ensuring that the Sonogashira coupling occurs only at the terminal C-H bond. wikipedia.org This strategy is highly valuable for synthesizing monosubstituted alkynes. wikipedia.org
The introduction of the TMS group is typically achieved by treating the terminal alkyne with a base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by the addition of trimethylsilyl chloride (TMSCl). nih.gov
After the coupling reaction is complete, the TMS group can be easily removed under mild conditions. nih.gov Common deprotection methods include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol. gelest.com This two-step sequence—protection/coupling followed by deprotection—provides a reliable pathway to terminal aryl alkynes like this compound. wikipedia.orggelest.com The use of silyl (B83357) protecting groups can also influence the chemo- and regioselectivity of other reactions, such as in titanium-catalyzed pyrrole (B145914) synthesis. nih.gov
Chemical Reactivity and Transformation Pathways of 2 Ethynyl 1,3,5 Trimethoxybenzene
Reactivity of the Terminal Alkyne Group
The electron-rich nature of the trimethoxyphenyl group influences the reactivity of the adjacent ethynyl (B1212043) moiety, making it a competent partner in numerous addition and coupling reactions.
Cycloaddition Reactions
Cycloaddition reactions provide an efficient means to construct cyclic compounds. The terminal alkyne of 2-ethynyl-1,3,5-trimethoxybenzene is a willing participant in such transformations, most notably in the formation of five-membered heterocyclic rings.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. In the context of this compound, the CuAAC reaction offers a straightforward method to link the trimethoxybenzene unit to other molecular fragments via a stable triazole linker.
The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using a copper(I) salt directly. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to yield the 1,4-disubstituted triazole product with high regioselectivity. The reaction is compatible with a wide range of functional groups and is often performed in aqueous or mixed aqueous-organic solvent systems.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(2,4,6-trimethoxyphenyl)-1H-1,2,3-triazole |
| This compound | Phenyl Azide | CuI | THF | 1-Phenyl-4-(2,4,6-trimethoxyphenyl)-1H-1,2,3-triazole |
Beyond the well-established CuAAC, the terminal alkyne of this compound can participate in other [3+2] annulation processes, leading to different isomeric products. A notable example is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This transformation provides a complementary approach to the CuAAC, allowing for precise control over the regiochemical outcome of the cycloaddition.
The RuAAC reaction typically employs a ruthenium catalyst, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], and proceeds through a different mechanistic pathway than the copper-catalyzed counterpart. organic-chemistry.org The proposed mechanism involves the formation of a ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.org This reaction demonstrates the versatility of the ethynyl group in participating in catalyst-dependent cycloaddition reactions to generate a diversity of heterocyclic structures.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Benzyl Azide | [CpRuCl(cod)] | Toluene | 1-Benzyl-5-(2,4,6-trimethoxyphenyl)-1H-1,2,3-triazole |
| This compound | Phenyl Azide | [CpRuCl(PPh₃)₂] | Benzene (B151609) | 1-Phenyl-5-(2,4,6-trimethoxyphenyl)-1H-1,2,3-triazole |
Addition Reactions Across the Triple Bond
The ethynyl group (-C≡CH) is characterized by its high electron density and is susceptible to a variety of addition reactions. While specific studies detailing the addition reactions for this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from the general behavior of terminal alkynes, particularly those attached to an aromatic system. The electron-donating nature of the 1,3,5-trimethoxybenzene (B48636) ring is expected to influence the regioselectivity of these additions.
Common addition reactions applicable to the alkyne functionality include:
Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) to form 2-vinyl-1,3,5-trimethoxybenzene. Complete reduction to an ethyl group, yielding 2-ethyl-1,3,5-trimethoxybenzene, can be achieved with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Hydration: In the presence of a mercury(II) sulfate (B86663) catalyst in aqueous sulfuric acid (oxymercuration-demercuration), the hydration of the terminal alkyne would follow Markovnikov's rule, leading to the formation of a methyl ketone, (2,4,6-trimethoxyphenyl)acetone, via an intermediate enol.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond would also be expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon (the one attached to the benzene ring) to produce a vinyl halide. A second addition would result in a geminal dihalide.
Thiol-Yne Radical Addition: The reaction of thiols with the alkyne, often initiated by a radical initiator or UV light, can proceed to form vinyl thioethers. Depending on the stoichiometry, a second addition can occur, leading to a 1,2-dithioether product. nih.gov The high reactivity of this process allows for the formation of both mono- and dihydrothiolation products. nih.gov
Cyclization and Rearrangement Mechanisms (e.g., Analogous Bergman Cyclization in Enediynes)
The Bergman cyclization is a rearrangement reaction characteristic of enediynes—molecules containing a double bond situated between two alkyne groups ((Z)-hexa-1,5-diyn-3-ene). researchgate.net This reaction proceeds through a high-energy diradical intermediate (a p-benzyne) and is of significant interest in the design of antitumor agents due to its ability to cleave DNA. researchgate.net
This compound, as a single molecule, is not an enediyne and therefore cannot undergo a classical intramolecular Bergman cyclization. For such a reaction to be conceptually possible, it would first need to be converted into a suitable enediyne precursor. For instance, a palladium-catalyzed coupling reaction could potentially dimerize the alkyne to form a conjugated diyne, which might then be partially reduced to create the necessary enediyne framework. However, such a reaction pathway is speculative and not reported for this specific compound.
Other potential cyclization pathways for alkynes include transition-metal-catalyzed cycloadditions. For example, in the presence of appropriate catalysts, this compound could theoretically undergo [2+2+2] cycloaddition with other alkyne molecules to form substituted benzene derivatives. Another possibility is the Trofimov reaction, where acetylenes react with ketoximes under superbasic conditions to form pyrroles, proceeding through an initial O-vinylation followed by a libretexts.orglibretexts.org-sigmatropic rearrangement. researchgate.net
Reactivity of the Trimethoxybenzene Core
Electrophilic Aromatic Substitution Pathways
The 1,3,5-trimethoxybenzene moiety is an exceptionally electron-rich aromatic system. The three methoxy (B1213986) groups (-OCH₃) are powerful activating groups and are ortho, para-directors. In this symmetrical system, the positions ortho to each methoxy group (C2, C4, C6) are all highly activated towards electrophilic attack. Since the C2 position is already occupied by the ethynyl group, the remaining C4 and C6 positions are the primary sites for electrophilic substitution. The reaction mechanism involves the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion, followed by deprotonation to restore aromaticity. chemicalbook.comresearchgate.net
Nitration is a classic electrophilic aromatic substitution reaction. Studies on the parent compound, 1,3,5-trimethoxybenzene, demonstrate that it is highly reactive towards nitrating agents. researchgate.net While nitration with nitric acid alone can lead to complex mixtures and oxidative side products, conditions have been developed for controlled nitration. researchgate.net
Using dinitrogen pentoxide (N₂O₅) in the presence of sulfuric acid, 1,3,5-trimethoxybenzene can be converted to 1,3,5-trimethoxy-2,4,6-trinitrobenzene. researchgate.netresearchgate.net This indicates that all available activated positions (C2, C4, C6) can be substituted.
For this compound, the C4 and C6 positions are electronically equivalent and highly activated. Therefore, nitration is expected to occur regioselectively at these positions. Depending on the reaction conditions and stoichiometry of the nitrating agent, mono-nitration or di-nitration would be expected.
Table 1: Expected Products of Nitration of this compound
| Reaction | Expected Major Product(s) |
|---|---|
| Mononitration | 2-Ethynyl-4-nitro-1,3,5-trimethoxybenzene |
This table is based on the known regioselectivity of nitration on the 1,3,5-trimethoxybenzene core.
The halogenation of 1,3,5-trimethoxybenzene is also well-documented and proceeds readily due to the highly activated nature of the ring. rsc.orgnsf.gov It serves as an excellent model for predicting the behavior of this compound. The reaction of 1,3,5-trimethoxybenzene with free chlorine (HOCl) or free bromine (HOBr) results in the rapid formation of monohalogenated products. nsf.gov Further halogenation can lead to di- and tri-substituted products. rsc.org
Given that the C2, C4, and C6 positions are activated, and C2 is blocked by the ethynyl group, halogenation of this compound is predicted to occur at the C4 and C6 positions.
Table 2: Halogenation Products of 1,3,5-Trimethoxybenzene and Predicted Products for its 2-Ethynyl Analogue
| Starting Material | Reagent | Product(s) | Reference |
|---|---|---|---|
| 1,3,5-Trimethoxybenzene | NaOCl | 2-Chloro-1,3,5-trimethoxybenzene (55% yield) and trace 2,4-dichloro derivative | |
| 1,3,5-Trimethoxybenzene | Br₂ (excess) | 1,3,5-Tribromo-2,4,6-trimethoxybenzene | rsc.org |
| This compound | X₂ (1 equiv.) | Predicted: 4-Halo-2-ethynyl-1,3,5-trimethoxybenzene | - |
| This compound | X₂ (2 equiv.) | Predicted: 4,6-Dihalo-2-ethynyl-1,3,5-trimethoxybenzene | - |
(where X = Cl, Br)
Potential for Nucleophilic Substitution in Functionalized Analogues
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. Unlike electrophilic substitution, SₙAr is facilitated by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov
The trimethoxybenzene ring itself is electron-rich and thus inherently unreactive towards nucleophilic attack. However, functionalized analogues of this compound could be viable substrates for SₙAr. For example, if the compound were first halogenated at the C4 position and then nitrated at the C6 position (or vice-versa), the resulting molecule, 4-halo-6-nitro-2-ethynyl-1,3,5-trimethoxybenzene, would possess the necessary features for SₙAr.
In this hypothetical analogue, the nitro group at C6 is ortho to the halogen at C4, providing the required activation. A nucleophile (e.g., an alkoxide, amine, or hydroxide) could then attack the carbon bearing the halogen, leading to the displacement of the halide ion. libretexts.org The reaction of 2,4,6-trinitrochlorobenzene with aqueous NaOH to form 2,4,6-trinitrophenol exemplifies this type of transformation on a highly activated system. libretexts.org
Directed C-H Functionalization Strategies in Related Systems
The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, offering an atom-economical pathway to increase molecular complexity. acs.org For aromatic systems like 1,3,5-trimethoxybenzene, the electron-rich nature of the ring influences the strategies for C-H activation. The use of directing groups, which are typically Lewis-basic moieties, can guide transition-metal catalysts to a specific C-H bond, ensuring high regioselectivity. acs.org This approach is crucial for overcoming the challenge of activating inherently unreactive C-H bonds. acs.org
In systems related to this compound, transition metal-catalyzed C-H activation is a prominent strategy. Alkynes, due to their linear geometry and low steric hindrance, are highly effective coupling partners in these reactions, readily coordinating to metal d-orbitals. snnu.edu.cnrsc.org The general mechanism involves the coordination of a transition metal to a directing group on the aromatic substrate, followed by the activation of a nearby C-H bond to form a cyclometalated intermediate. chemrxiv.org This intermediate then coordinates with an alkyne, leading to insertion into the metal-carbon bond and subsequent transformation into various products. chemrxiv.org
Common transformations involving alkynes in C-H activation include:
Alkenylation: The alkyne is reduced to an alkene. chemrxiv.org
Annulation: The alkyne participates in the formation of a new ring fused to the original aromatic core. snnu.edu.cnchemrxiv.org
Alkynylation: A terminal alkyne is coupled with the aromatic C-H bond. chemrxiv.org
The reactivity in these transformations is influenced by the choice of transition metal (e.g., Rh, Ru, Pd, Co, Ni, Cu) and the reaction conditions. rsc.orgrsc.org For instance, studies on anisole (B1667542) derivatives, which share the methoxybenzene motif, have shown that electron-rich alkynes often provide better yields in annulation reactions than electron-deficient ones. snnu.edu.cn This suggests that the electron-donating methoxy groups on the this compound ring would favorably influence its participation in such C-H functionalization reactions.
Table 1: Overview of Alkyne Reactivity in Transition Metal-Catalyzed C-H Activation
| Transformation | Description | Key Intermediate Step |
|---|---|---|
| Alkenylation | Formal addition of a C-H bond across the alkyne, resulting in an alkene. | Insertion of the alkyne into the Metal-Carbon bond of the cyclometallated species, followed by reductive elimination. chemrxiv.org |
| Annulation | Formation of a new cyclic structure fused to the starting arene. | Alkyne insertion into the M-C bond followed by reductive elimination to form a mono-annulated product. snnu.edu.cn |
| Alkylation | Addition of an alkyl group to the arene. | This is a more challenging transformation compared to others. chemrxiv.org |
| Alkynylation | Coupling of a terminal alkyne with the arene. | Typically involves β-halide elimination or base-assisted deprotonation of the terminal alkyne. chemrxiv.org |
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound is largely governed by the high electron density of the trimethoxy-substituted aromatic ring. This makes it susceptible to oxidation and an effective participant in electron transfer processes.
Radical Cation Formation and Mechanistic Insights
Electron-rich aromatic compounds, including methoxy-substituted benzenes, can form radical cations upon oxidation. acs.org The formation of the radical cation of 1,3,5-trimethoxybenzene can be achieved through photoinduced electron transfer. acs.org In such processes, a charge-transfer complex may form between the electron-rich benzene derivative and an electron acceptor. acs.org Subsequent excitation with light can induce an electron transfer, generating the radical cation of the trimethoxybenzene and a radical anion of the acceptor. acs.org
Mechanistic studies on the oxidation of related compounds, such as binuclear iron catalysts, highlight that the process of oxygen-oxygen bond formation can be a critical rate-determining step in water oxidation, a process that relies on controlled electron transfer. researchgate.net
Role in Mediated Oxidative Reactions
The ability of 1,3,5-trimethoxybenzene and its derivatives to act as electron donors makes them valuable as mediators in oxidative reactions. In electrochemical processes, the anodic oxidation of 1,3,5-trimethoxybenzene has been studied, showing that it can be mineralized to CO2 through the formation of intermediates like carboxylic acids. researchgate.net This demonstrates its capacity to facilitate electron transfer at an electrode surface.
In photoinduced cationic polymerization, charge-transfer complexes between pyridinium (B92312) salts and methoxy-substituted benzenes, such as 1,2,4-trimethoxybenzene, can act as photoinitiators. acs.org Irradiation of these complexes leads to the formation of the radical cation of the benzene derivative, which is an effective species for initiating polymerization. acs.org This highlights the role of the methoxybenzene moiety in mediating the transfer of electrons to generate reactive species under specific conditions.
Furthermore, 1,3,5-trimethoxybenzene has been used as an internal standard and trapping agent in mechanistic studies of complex reactions, such as titanium-catalyzed alkyne carboamination and C-H amination of arenes. acs.orgacs.org Its presence helps to quantify reaction progress and probe for reactive intermediates, underscoring its stability and well-understood behavior in complex chemical environments. acs.orgacs.org The electrochemical oxidation of 1,3,5-trimethoxybenzene is known to proceed rapidly, leading to the formation of 2,6-dimethoxy-1,4-benzoquinone (B191094) as a major product, which is a key step in its mineralization pathway. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Ethynyl-1,3,5-trimethoxybenzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum of a related compound, 1,3,5-trimethoxybenzene (B48636), shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons typically appear as a singlet, as do the nine equivalent protons of the three methoxy groups. rsc.orgdocbrown.info For this compound, the introduction of the ethynyl (B1212043) group at the C2 position breaks the symmetry of the aromatic ring. This would result in distinct signals for the remaining two aromatic protons. The ethynyl proton itself would also produce a characteristic signal.
Similarly, the ¹³C NMR spectrum of 1,3,5-trimethoxybenzene in CDCl₃ displays signals corresponding to the methoxy carbons and the aromatic carbons. rsc.orgchemicalbook.com In this compound, the carbons of the ethynyl group would exhibit unique chemical shifts, and the aromatic carbon signals would be more complex due to the loss of symmetry. The carbon attached to the ethynyl group and the carbons ortho and para to it would be significantly affected.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.2 - 6.5 | 90 - 95 |
| Methoxy (OCH₃) | ~3.8 | ~55 |
| Ethynyl (C≡CH) | ~3.0 | 75 - 85 (C≡CH), 80 - 90 (Ar-C≡) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Application of Advanced NMR Techniques for Anisotropic Interactions (e.g., ¹³C CSA Tensors)
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range. For comparison, the gas-phase IR spectrum of the related 1,3,5-trimethoxybenzene has been documented by the NIST Mass Spectrometry Data Center. nist.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Alkyne C-H | Stretching | ~3300 |
| Alkyne C≡C | Stretching | 2100 - 2140 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Methoxy C-O | Stretching | 1000 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The molecular formula of this compound is C₁₁H₁₂O₃, giving it a molecular weight of 192.21 g/mol . synblock.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents, leading to prominent peaks at m/z 177 (M-15) and subsequent losses. The cleavage of the ethynyl group could also be observed. For the related compound 1,3,5-trimethoxybenzene, the mass spectrum shows a strong molecular ion peak and fragmentation corresponding to the loss of methyl radicals. nist.govnih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |
| [M]⁺ | 192 | Molecular Ion |
| [M-CH₃]⁺ | 177 | Loss of a methyl group |
| [M-2CH₃]⁺ | 162 | Loss of two methyl groups |
| [M-OCH₃]⁺ | 161 | Loss of a methoxy group |
| [M-C₂H]⁺ | 167 | Loss of the ethynyl group |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not found in the search results, the crystal structures of related compounds provide insights into the expected molecular geometry and packing. For example, the crystal structure of 1,3,5-trimethoxybenzene has been determined and shows the methoxy groups oriented in a specific conformation relative to the benzene (B151609) ring. icm.edu.plresearchgate.net X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzene ring and the linear geometry of the ethynyl group. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as C-H···π or C-H···O hydrogen bonds.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. This method is employed to predict a wide range of properties for 2-Ethynyl-1,3,5-trimethoxybenzene, from its equilibrium geometry to its vibrational frequencies. DFT calculations for related aromatic compounds have demonstrated excellent agreement with experimental data, providing confidence in their predictive power. nih.govresearchgate.net
Optimization of Geometrical Parameters and Conformational Analysis
The geometry of this compound is optimized using DFT methods to find the lowest energy arrangement of its atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
The conformational analysis focuses on the orientation of the three methoxy (B1213986) groups (-OCH₃) and the ethynyl (B1212043) group (-C≡CH) relative to the benzene (B151609) ring. In the parent compound, 1,3,5-trimethoxybenzene (B48636), studies have shown that the methoxy groups may exhibit a loss of symmetry in the crystalline state, with one group twisted in opposition to the other two. icm.edu.pl For this compound, the introduction of the ethynyl group at the C2 position introduces further steric and electronic influences. The molecule likely adopts a conformation that minimizes steric hindrance between the substituents. DFT calculations can predict the rotational barriers for the methoxy groups and the preferred conformation. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Note: These are typical values based on DFT calculations of similar substituted benzene derivatives and are presented for illustrative purposes.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C(ring)-C(ring) | ~1.39 - 1.41 | |
| C(ring)-O | ~1.36 | |
| O-C(methyl) | ~1.43 | |
| C(ring)-C(ethynyl) | ~1.44 | |
| C≡C | ~1.21 | |
| ≡C-H | ~1.06 | |
| **Bond Angles (°) ** | ||
| C-C-C (in ring) | ~119 - 121 | |
| C-C-O | ~118 - 122 | |
| C-O-C | ~117 | |
| C(ring)-C(ethynyl)-C | ~178 | |
| Dihedral Angles (°) | ||
| C-C-O-C | Variable (defines conformation) |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Structure
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxybenzene ring, which acts as an electron donor. Conversely, the LUMO is likely to have significant contributions from the ethynyl group, which can act as an electron acceptor. The methoxy groups donate electron density to the ring through resonance, raising the energy of the HOMO. The ethynyl group is a π-acceptor, which tends to lower the energy of the LUMO. The resulting HOMO-LUMO gap determines the molecule's electronic transition energies and its susceptibility to electrophilic and nucleophilic attack.
Prediction and Analysis of Vibrational Spectra
DFT calculations are used to predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions of that vibrational mode. nih.govresearchgate.net
The analysis of the vibrational spectrum allows for the identification of characteristic functional groups. For this compound, key expected vibrations include:
C-H stretching from the aromatic ring and methyl groups.
O-C stretching of the methoxy groups.
C≡C stretching of the ethynyl group, typically appearing as a weak to medium band in the IR spectrum around 2100-2150 cm⁻¹.
≡C-H stretching of the terminal alkyne, which gives a sharp, characteristic peak around 3300 cm⁻¹.
Ring breathing modes and other skeletal vibrations of the benzene ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| Alkyne C-H Stretch | ≡C-H | 3350 - 3250 |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| Alkyl C-H Stretch | -CH₃ | 2990 - 2850 |
| Alkyne C≡C Stretch | -C≡C- | 2150 - 2100 |
| Aromatic C=C Stretch | Ar C=C | 1620 - 1450 |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1275 - 1200 |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075 - 1020 |
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. mdpi.comrug.nl Mapping the PES is crucial for studying reaction mechanisms, identifying transition states, and calculating reaction barriers. nih.gov For this compound, a PES map could be generated to investigate reactions such as electrophilic addition to the alkyne, Sonogashira coupling at the ethynyl terminus, or nucleophilic aromatic substitution. The surface would reveal the lowest energy path from reactants to products, passing through one or more transition states, which are saddle points on the PES.
Intermolecular Interaction Analysis
The study of intermolecular interactions is key to understanding the solid-state properties of a compound, including its crystal structure and polymorphism. These interactions govern how molecules recognize each other and pack in a condensed phase.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a "promolecule" (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts and their relative strengths.
For this compound, a Hirshfeld analysis would likely reveal a variety of weak interactions, such as:
C-H···π interactions: Where hydrogen atoms from the methoxy or ethynyl groups interact with the π-system of an adjacent benzene ring.
π···π stacking: Interactions between the aromatic rings of neighboring molecules.
C-H···O interactions: Weak hydrogen bonds between a C-H donor and an oxygen atom of a methoxy group on another molecule.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule, providing a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures and the stabilizing effects of electron delocalization.
In the case of this compound, an NBO analysis would be expected to reveal significant electronic delocalization. The lone pairs on the oxygen atoms of the methoxy groups would likely exhibit strong hyperconjugative interactions with the π-system of the benzene ring. These interactions, quantified by second-order perturbation theory analysis in NBO, would show the donation of electron density from the oxygen lone pair orbitals (n_O) to the antibonding π* orbitals of the aromatic ring. This delocalization contributes to the high electron density of the benzene ring, characteristic of polyalkoxybenzenes.
Furthermore, the ethynyl group introduces its own set of π-orbitals. NBO analysis would likely show conjugation between the π-system of the benzene ring and the π-bonds of the ethynyl group. This extended conjugation would be evident from the interactions between the π(C=C) orbitals of the ring and the π(C≡C) orbitals of the alkyne moiety. However, without specific calculations on this molecule, the precise energies of these interactions and the resulting electron distribution cannot be detailed.
A hypothetical data table illustrating the types of interactions that would be analyzed is presented below. The values are purely illustrative.
Interactive Data Table: Hypothetical NBO Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Second-Order Perturbation Energy |
| LP (O) of methoxy | π(C-C) of benzene ring | High |
| π (C-C) of benzene ring | π(C≡C) of ethynyl group | Moderate |
| π (C≡C) of ethynyl group | π*(C-C) of benzene ring | Low |
Note: This table is for illustrative purposes only. Actual values from a computational study are not available.
Atoms In Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), AIM can characterize the nature of chemical bonds, ranging from shared (covalent) to closed-shell (ionic or van der Waals) interactions.
For this compound, an AIM analysis would be instrumental in characterizing the various bonds within the molecule. The C-C bonds within the benzene ring would be expected to show properties of covalent bonds with a significant degree of delocalization. The C-O bonds of the methoxy groups would exhibit a polar covalent character, with the BCP shifted towards the more electronegative oxygen atom.
The C≡C triple bond of the ethynyl group would be characterized by a high value of electron density at the BCP and a negative Laplacian, indicative of a shared interaction with a high degree of electron concentration. The C(sp)-C(sp²) bond connecting the ethynyl group to the benzene ring would also be of interest, with its properties reflecting the influence of the two different hybridization states of the carbon atoms.
A hypothetical data table summarizing the expected AIM parameters is provided below.
Interactive Data Table: Hypothetical AIM Analysis for Selected Bonds in this compound
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Character |
| C-C (in benzene ring) | ~0.30 | < 0 | Covalent, delocalized |
| C-O (methoxy) | ~0.20 | > 0 | Polar Covalent |
| C≡C (ethynyl) | ~0.40 | < 0 | Covalent, triple bond |
| C(sp)-C(sp²) | ~0.28 | < 0 | Covalent |
Note: This table is for illustrative purposes only. Actual values from a computational study are not available.
Theoretical Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of a molecule by calculating various electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential (ESP) mapped onto the electron density surface, and various reactivity indices derived from conceptual Density Functional Theory (DFT).
For this compound, the presence of three electron-donating methoxy groups would significantly raise the energy of the HOMO, making the benzene ring highly susceptible to electrophilic attack. The HOMO would likely be localized primarily on the aromatic ring. Conversely, the LUMO might have significant contributions from the ethynyl group's π* orbitals, suggesting that this part of the molecule could be susceptible to nucleophilic attack.
The electrostatic potential surface would visually represent the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the methoxy groups and the π-cloud of the benzene ring would be expected to be regions of negative electrostatic potential, indicating sites for electrophilic attack. The hydrogen atom of the ethynyl group would likely exhibit a slightly positive electrostatic potential, making it a potential site for deprotonation by a strong base.
The regioselectivity of electrophilic aromatic substitution would be directed by the powerful activating and ortho, para-directing effects of the methoxy groups. Given the substitution pattern, electrophilic attack would be predicted to occur at the positions ortho and para to the methoxy groups, which are the unsubstituted carbons of the benzene ring. However, since all three methoxy groups are present, the positions are equivalent. The ethynyl group, being electron-withdrawing, would further influence the selectivity.
A summary of the expected reactivity predictions is presented in the table below.
Interactive Data Table: Predicted Reactivity of this compound
| Reactivity Type | Predicted Site of Attack | Governing Factors |
| Electrophilic Aromatic Substitution | Unsubstituted carbons of the benzene ring | High electron density due to three methoxy groups (strong activators) |
| Nucleophilic Addition | Ethynyl group | Electron-withdrawing nature of the triple bond |
| Deprotonation | Terminal hydrogen of the ethynyl group | Acidity of the sp-hybridized C-H bond |
Note: This table represents qualitative predictions based on general chemical principles. Specific computational data is not available.
Applications in Advanced Organic Synthesis
Role as a Building Block for Complex Molecular Architectures
As a fundamental construction unit, 2-ethynyl-1,3,5-trimethoxybenzene provides a scaffold for creating intricate molecular designs, enabling chemists to build sophisticated organic structures from a relatively simple starting material.
Design and Synthesis of Novel Functionalized Aromatic Systems
The terminal alkyne functionality of this compound is readily employed in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling. This reaction allows for the direct linkage of the alkyne with aryl or vinyl halides, providing a straightforward route to highly conjugated and functionalized aromatic systems.
A notable example involves the synthesis of advanced ligands for lanthanide complexes. In a specific application, this compound was coupled with ethyl 4-bromo-6-(hydroxymethyl)pyridine-2-ylphosphinate using a palladium catalyst. This reaction efficiently created a new, larger aromatic structure where the trimethoxyphenyl and functionalized pyridine (B92270) rings are connected by a rigid ethynyl (B1212043) linker. This modular approach is crucial for tuning the electronic and photophysical properties of the final molecule.
Incorporation into Diverse Heterocyclic Frameworks
The ethynyl group is a key participant in various cycloaddition reactions, most prominently the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are important pharmacophores and structural motifs in medicinal chemistry and materials science.
Research has demonstrated the use of this compound in the synthesis of novel hydrazone derivatives bearing a 1,2,3-triazole ring. In this process, the trimethoxybenzene alkyne is reacted with an appropriate organic azide (B81097) in the presence of a copper(I) catalyst to yield the desired triazole-containing heterocyclic framework. nih.gov This method highlights the compound's utility in covalently linking different molecular fragments to generate complex, multi-functional molecules with potential biological activity. nih.gov
Precursor for Advanced Organic Materials
The reactivity of the alkyne group also positions this compound as a precursor for specialized organic materials, although its role differs from that of poly-alkyne analogues.
Formation of High Carbon Content Solids
High carbon content solids are advanced materials known for their exceptional thermal stability and hardness. These materials are typically produced through the pyrolysis of highly cross-linked polymers. The precursors for such polymers are generally aromatic molecules bearing multiple ethynyl groups.
While this compound itself is not a direct precursor for these solids due to having only one polymerizable group, it serves as a fundamental building block for creating the necessary multi-alkyne monomers. For instance, it could be coupled to a central aromatic core via reactions like Sonogashira coupling to create a molecule with multiple ethynyl termini, which could then be polymerized and pyrolyzed to yield a high-carbon-content solid.
Utility in Catalyst Design and Ligand Synthesis
The unique combination of a coordinating alkyne group and an electron-rich aromatic system allows this compound and its derivatives to function as specialized ligands in coordination chemistry and catalysis. The electron-donating nature of the three methoxy (B1213986) groups can significantly influence the electronic properties of a metal center, thereby tuning its catalytic activity or photophysical properties.
A clear demonstration of this utility is in the design of ligands for highly emissive chiral lanthanide(III) complexes. The compound was used as a key building block to synthesize a sophisticated ligand where the trimethoxybenzene unit acts as a light-harvesting "antenna." amazonaws.com In such a system, the organic ligand absorbs light energy and efficiently transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength. The specific structure and electronic properties endowed by the this compound fragment are critical for achieving the desired photophysical behavior in the final metal complex. amazonaws.com
Applications in Materials Science and Supramolecular Chemistry
Supramolecular Assembly and Host-Guest Interactions
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to build large, well-organized structures from smaller molecular components. The structural features of 2-Ethynyl-1,3,5-trimethoxybenzene make it an excellent participant in these interactions.
The rational design of host-guest systems is a cornerstone of supramolecular chemistry, where a host molecule is engineered to selectively bind a specific guest molecule. The 1,3,5-trimethoxybenzene (B48636) core of the title compound is an exemplary aromatic panel for such designs. Its electron-rich nature, a result of the three electron-donating methoxy (B1213986) groups, enhances its ability to engage in favorable π-π stacking interactions with electron-poor aromatic guests.
Research into host-guest systems has established key design principles. For instance, the formation of stable inclusion complexes is often driven by reinforcing symmetry properties between the host and the guest. In one study, a flexible host molecule, 1,3,5-tris(3-methoxybenzoyl)benzene, which shares a C₃-symmetric core, was found to form highly ordered crystalline clathrates only with guests that also possessed trigonal symmetry elements, such as benzene (B151609). frontiersin.org This highlights the importance of symmetry matching. Furthermore, V-shaped host molecules incorporating 1,3-bis(3,4,5-trimethoxyphenyl)adamantane have been synthesized to form inclusion crystals with guests like carboranes through specific CH⋯O interactions. rsc.org
The this compound molecule can be envisioned as a key component in such systems. The aromatic core provides the binding pocket or surface, while the terminal alkyne (ethynyl) group offers a site for hydrogen bonding or for covalent linkage to build larger, more complex host architectures.
Table 1: Principles for Designing Host-Guest Systems with Aromatic Cores
| Design Principle | Description | Relevance to this compound |
|---|---|---|
| Preorganization | The host molecule is already in a conformation suitable for binding, minimizing the entropic penalty of complexation. | The rigid benzene core provides a pre-organized platform. |
| Complementarity | The size, shape, and electronic properties of the host's binding site match those of the guest. | The electron-rich core is complementary to electron-poor guests. The ethynyl (B1212043) group can interact with specific functional groups on a guest. |
| Symmetry Matching | Matching the symmetry of the host and guest can lead to more stable and ordered crystalline complexes. frontiersin.org | The C₃-symmetric substitution pattern of the core is ideal for binding with trigonal guests. |
| Non-Covalent Interactions | Effective binding relies on a combination of forces like π-π stacking, hydrogen bonds, and hydrophobic interactions. | The aromatic ring facilitates π-stacking, while the methoxy and ethynyl groups can participate in hydrogen bonding. |
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The 1,3,5-trimethoxybenzene moiety is a well-established motif in structures designed for molecular recognition. For example, pillararenes, a class of macrocyclic hosts, utilize hydroquinone (B1673460) units (which can be methoxy-substituted) to form an electron-rich cavity capable of binding various guests. nih.gov The binding is driven by multiple interactions, including π-stacking and CH-π interactions within the hydrophobic cavity. nih.gov
Derivatives of this compound could be used to construct analogous systems. The ethynyl group is particularly useful as it can be functionalized post-assembly or used as a rigid linker to connect multiple trimethoxybenzene units, creating larger, more sophisticated host structures with tailored recognition properties. The ability of the alkyne's C-H bond to act as a hydrogen bond donor, coupled with the hydrogen bond accepting capacity of the methoxy oxygens, provides additional specificity in recognizing guest molecules.
Organic Electronic and Optoelectronic Materials
The electronic properties of this compound—namely its electron-rich aromatic core and the conjugated ethynyl group—make it a promising building block for materials used in organic electronics.
While there is no direct documentation of this compound itself being used in OLEDs, its structural motifs are found in advanced emissive materials. High-efficiency blue emitters, which are critical for displays and lighting, often employ complex molecular designs to ensure high photoluminescence quantum yields and prevent intermolecular aggregation that quenches emission. nih.gov
One successful strategy involves creating dual-core structures, for instance by linking anthracene (B1667546) and pyrene (B120774) moieties, to create a non-planar chromophore that resists aggregation. nih.gov Another approach is to develop multifunctional materials that combine emissive properties with charge-transport capabilities, often in a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) framework. mdpi.com
In this context, this compound could serve as a versatile building block. The trimethoxybenzene unit can function as a strong electron-donating core, while the ethynyl group can act as a rigid π-linker to connect to an electron-accepting moiety. This would create a D-π-A type fluorescent emitter, a common design for efficient OLED materials.
Table 2: Performance of OLEDs Using Structurally Related Donor-Acceptor Emitters
| Emitter Type / Structure | Max. External Quantum Efficiency (EQE) | Emitted Color | CIE Coordinates (x, y) | Ref. |
|---|---|---|---|---|
| Bicarbazole-Benzophenone (D-A-D) | 4.0% | Deep Blue | (Not specified, y=0.09) | mdpi.com |
| Pyrene-Benzimidazole Hybrid | 4.3% | Pure Blue | (0.148, 0.130) | nih.gov |
The principles of molecular design for light-harvesting applications make this compound a molecule of interest for photovoltaic technologies, although direct applications have not been reported.
Dye-Sensitized Solar Cells (DSSCs): Efficient sensitizer (B1316253) dyes in DSSCs typically possess a Donor-π bridge-Acceptor (D-π-A) structure. The donor group provides the electrons, the acceptor anchors the dye to the semiconductor (e.g., TiO₂) surface, and the π-bridge facilitates charge separation. Ethynyl-linked porphyrin trimers have been successfully used as sensitizers, demonstrating that the ethynyl group is an effective component of the π-bridge, extending spectral absorption into the near-infrared region. rsc.org The trimethoxybenzene unit could be used as a potent donor group in such dyes.
Organic Photovoltaics (OPV): In OPV devices, bulk heterojunctions are created from blends of electron-donating and electron-accepting organic materials. Polymers and small molecules containing ethynyl linkages, such as poly(p-phenylene ethynylene), are of great interest for these applications. researchgate.net
Perovskite Solar Cells (PSCs): The stability of perovskite materials remains a key challenge. Research has shown that incorporating polyacetylene derivatives into the perovskite active layer can passivate defects and significantly enhance the material's robustness against moisture. rsc.org This leads to devices with higher power conversion efficiency (PCE) and longer operational lifetimes. rsc.org The ethynyl group in this compound makes it a potential precursor for synthesizing such passivating polymers.
Table 3: Performance of Photovoltaic Devices with Structurally Related Components
| Photovoltaic Type | Key Component | Power Conversion Efficiency (PCE) | Key Finding | Ref. |
|---|---|---|---|---|
| DSSC | Ethynyl-linked Porphyrin Trimer | 3.17% | Ethynyl linkers extend light harvesting to 900 nm. rsc.org | rsc.org |
| DSSC | Phenothiazine-based Dye (D-A) | 5.5% | Efficient energy conversion with organic dyes. rsc.org | rsc.org |
Non-linear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule, particularly its first hyperpolarizability (β), is strongly enhanced in chromophores with a D-π-A architecture. The strong electron-donating character of the 1,3,5-trimethoxybenzene core makes it an excellent donor component for NLO chromophores. frontiersin.orgnih.gov
Studies on phthalocyanines substituted with 3,4,5-trimethoxy phenyl groups have demonstrated robust third-order NLO properties, highlighting the effectiveness of this donor unit. nih.govresearchgate.net The ethynyl group in this compound is an ideal π-bridge, providing a rigid conjugated path to connect the trimethoxybenzene donor to a suitable electron acceptor. This modular design allows for the fine-tuning of NLO properties by varying the acceptor strength. Theoretical studies confirm that such push-pull systems can become highly polarized, leading to a significant NLO response. researchgate.net
Table 4: Non-Linear Optical Properties of Related Chromophores
| Chromophore Type | NLO Property Measured | Value | Significance | Ref. |
|---|---|---|---|---|
| 3,4,5-Trimethoxy Phenyl Phthalocyanine | Two-Photon Absorption Cross-Section (σ₂) | 9,300–57,000 GM | Demonstrates strong potential for optical limiting and switching applications. researchgate.net | researchgate.net |
| Dithienothiophene-based D-π-A | First Hyperpolarizability (β) | Varies with donor/acceptor strength | Shows that NLO properties can be finely tuned through chemical modification. researchgate.net | researchgate.net |
Design and Synthesis of Framework Materials
The construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on the selection of appropriate molecular building blocks that can controllably assemble into extended, ordered structures. The geometry and functionality of these building blocks, often referred to as linkers or monomers, dictate the topology, porosity, and ultimate properties of the resulting framework.
The molecule This compound possesses distinct chemical features that could theoretically be exploited in the synthesis of such materials. The terminal ethynyl (-C≡CH) group is a versatile functional group known to participate in a variety of coupling reactions, which are fundamental to the formation of the robust covalent or coordinative bonds that constitute the backbone of COFs and MOFs. The trimethoxyphenyl core, with its specific substitution pattern, influences the geometry and electronic properties of the molecule.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of porous crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. researchgate.netunito.it The formation of COFs typically involves reversible bond formation, which allows for "error-correction" during the crystallization process, leading to highly ordered structures. researchgate.net
While no COFs based on This compound have been reported, its ethynyl group suggests potential for its use in forming various types of linkages. For instance, the Glaser-Hay coupling of terminal alkynes can produce a diacetylene linkage (-C≡C-C≡C-), which has been utilized to create stable and conjugated COFs. The Sonogashira coupling, another powerful tool in COF synthesis, could potentially link the ethynyl group with aryl halides. researchgate.net
The presence of a single ethynyl group on the benzene ring means that This compound would likely act as a "capping" or "terminating" agent in a typical COF synthesis with multitopic linkers, rather than a primary building block for a 2D or 3D framework. To be a viable linker for framework construction, a molecule would typically require at least two reactive sites to enable polymerization. A hypothetical ditopic or tritopic analogue, such as a diethynyl- or triethynyl-trimethoxybenzene, would be more suitable for forming an extended COF network.
Table 1: Hypothetical COF Parameters Using a Diethynyl-trimethoxybenzene Analogue
| Parameter | Hypothetical Value/Characteristic |
| Linkage Type | Diacetylene (from Glaser coupling) |
| Symmetry of Linker | C2v |
| Resulting Framework Topology | Potentially a 2D layered structure |
| Pore Size (estimated) | 1.5 - 2.5 nm |
| Surface Area (BET) | 800 - 1500 m²/g |
| Key Feature | Electron-rich trimethoxybenzene units within the framework |
This table is based on theoretical considerations and data from known COFs with similar functionalities. It is for illustrative purposes only, as no such COF has been synthesized.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. ijeast.commdpi.com The choice of both the metal node and the organic linker is crucial in determining the final structure and properties of the MOF. ijeast.comnih.gov
The direct incorporation of This compound into a MOF structure as a primary linker is unlikely due to the nature of the ethynyl group, which does not typically coordinate directly to metal centers in the way that carboxylates, azoles, or pyridyl groups do. However, there are a few hypothetical routes for its inclusion:
Post-Synthetic Modification: A pre-existing MOF with reactive sites could potentially be modified to attach the This compound molecule. For example, a MOF containing uncoordinated functional groups could undergo a coupling reaction with the ethynyl group.
Functionalized Linkers: The ethynyl group could be chemically transformed into a coordinating group, such as a carboxylate or a triazole, prior to MOF synthesis. For instance, the ethynyl group can be converted to a carboxylic acid, or it can undergo a click reaction (e.g., Huisgen cycloaddition) to form a triazole, which is a known coordinating group in MOF chemistry.
The methoxy groups on the benzene ring could also have an electronic influence on the framework's properties, potentially enhancing its affinity for certain guest molecules or influencing its catalytic activity.
Table 2: Potential MOF Synthesis Strategies Involving Derivatives of this compound
| Strategy | Description | Resulting Linker Functionality | Potential Metal Ions |
| Pre-synthesis Carboxylation | Oxidation of the ethynyl group to a carboxylic acid. | Carboxylate | Zn(II), Cu(II), Zr(IV) |
| Click Chemistry | Huisgen 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole. | Triazole | Zn(II), Co(II), Cd(II) |
| Post-Synthetic Modification | Attaching the molecule to a reactive site within a pre-formed MOF. | Varies depending on the MOF | Varies |
This table presents theoretical synthetic pathways. The feasibility and outcomes of these reactions in the context of MOF synthesis have not been experimentally verified for this specific compound.
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes
While 2-Ethynyl-1,3,5-trimethoxybenzene is commercially available, the development of novel and more efficient synthetic routes remains a critical area of research. The most established method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide.
Future research could focus on optimizing this process for the specific synthesis of this compound. This would likely start from a halogenated 1,3,5-trimethoxybenzene (B48636) precursor. The choice of catalyst (typically palladium-based), copper co-catalyst, base, and solvent can significantly influence reaction yield and purity. organic-chemistry.org Given the electron-rich nature of the trimethoxybenzene ring, exploring copper-free Sonogashira coupling conditions could also be a fruitful avenue to avoid side reactions like the Glaser coupling of the terminal alkyne. nih.gov
Alternative strategies that avoid transition metals are also of great interest. For instance, methods involving the elimination of hydrogen halides from precursors like vinyl halides could be explored. wikipedia.org Research into one-pot procedures that convert other functional groups on the 1,3,5-trimethoxybenzene ring directly into an ethynyl (B1212043) group would represent a significant step forward in efficiency and sustainability. nih.gov
| Parameter | Typical Reagents and Conditions | Rationale / Future Work |
| Aryl Halide | 2-Iodo-1,3,5-trimethoxybenzene (B3031332) or 2-Bromo-1,3,5-trimethoxybenzene | Iodo-derivatives are typically more reactive. wikipedia.org Research could optimize synthesis from the more accessible bromo- or chloro-derivatives. |
| Alkyne Source | Trimethylsilylacetylene (TMSA) followed by deprotection (e.g., with TBAF) | Using a protected alkyne prevents self-coupling. wikipedia.org Direct use of acetylene (B1199291) gas presents handling challenges but could be more atom-economical. |
| Catalyst System | Pd(PPh₃)₄ / CuI | Exploration of more active and stable palladium catalysts and phosphine (B1218219) ligands could lower catalyst loading and reaction times. libretexts.org |
| Base / Solvent | Triethylamine (B128534) (serves as base and solvent) or K₂CO₃ / Cs₂CO₃ in DMF or THF | The base is crucial for neutralizing the HX byproduct. wikipedia.orgmdpi.com Investigating milder bases and greener solvents is a key research direction. |
Table 1: Illustrative Sonogashira reaction parameters for the synthesis of this compound and potential research directions.
Exploration of Undiscovered Reactivity Pathways and Mechanistic Aspects
The reactivity of this compound is dominated by its two key functional groups: the terminal alkyne and the highly activated aromatic ring.
The terminal alkyne is a versatile handle for a wide range of transformations:
Cycloaddition Reactions: The ethynyl group is an excellent partner in [3+2] cycloadditions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry") to form 1,2,3-triazoles. beilstein-journals.org It can also participate in other cycloadditions, such as [2+2] reactions with activated double bonds. core.ac.uk Investigating the regioselectivity of these reactions, influenced by the sterically bulky and electron-donating trimethoxybenzene group, is a key research area. researchgate.netyoutube.com
Polymerization: Phenylacetylenes can be polymerized using transition metal catalysts, such as those based on rhodium(I), to form conjugated poly(phenylacetylene)s. rsc.org The resulting polymers often exhibit interesting optical and electronic properties. Studying the polymerization of this compound would reveal how the substituents affect the polymer's properties, such as stereoregularity, solubility, and conjugation length.
Coupling Reactions: Besides the Sonogashira reaction, the terminal alkyne can undergo other coupling reactions, like Glaser or Eglinton couplings, to form symmetric diynes.
The aromatic ring, with its three electron-donating methoxy (B1213986) groups, is highly activated towards electrophilic aromatic substitution. However, the position ortho to all three methoxy groups is sterically hindered, which would make direct functionalization of the ring challenging but mechanistically interesting to study.
| Reactive Site | Reaction Type | Potential Products | Research Focus |
| Ethynyl Group | [3+2] Cycloaddition (e.g., with azides) | 1,4-Disubstituted 1,2,3-triazoles | Optimization of "click" reactions for efficient conjugation; exploring other 1,3-dipoles. |
| Ethynyl Group | Rh-catalyzed Polymerization | Poly(this compound) | Characterization of polymer properties (optical, electronic, thermal); control of molecular weight and polydispersity. |
| Ethynyl Group | Oxidative Coupling (Glaser Coupling) | 1,4-Bis(2,4,6-trimethoxyphenyl)buta-1,3-diyne | Investigating conditions to favor diyne formation over polymerization. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives | Studying the regioselectivity under forcing conditions due to steric hindrance. |
| Entire Molecule | Ligand Formation | Organometallic complexes | Use as a π-ligand in coordination chemistry. |
Table 2: Potential reactivity pathways for this compound.
Advanced Functionalization Strategies for Tailored Material Properties
The reactivity of this compound can be leveraged to create materials with tailored properties. Future research should focus on using this molecule as a monomer or a key building block.
Poly(phenylacetylene)s derived from this monomer are of particular interest. rsc.org The bulky trimethoxybenzene side chains would likely render the polymer soluble in common organic solvents, facilitating processing. These side chains would also influence the packing of the polymer chains in the solid state, which in turn affects the material's bulk electronic and photophysical properties.
Furthermore, the terminal alkyne allows for the molecule to be "clicked" onto other structures, such as polymer backbones, surfaces, or biological molecules. This provides a powerful method for creating functionalized materials where the specific properties of the trimethoxybenzene unit—such as its electron-donating nature or its fluorescence—can be imparted to a larger system.
Integration into Emerging Smart and Responsive Material Systems
Smart or stimuli-responsive materials can change their properties in response to external signals like light, pH, or temperature. nih.govresearchgate.netwiley.comresearchgate.net The electronic characteristics of this compound make it a compelling candidate for integration into such systems.
Polymers and oligomers containing this unit could exhibit interesting electronic properties due to the extended π-conjugation. aps.org This makes them potentially useful in the field of organic electronics, for example, as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). dntb.gov.uamdpi.commdpi.combeilstein-journals.org The high electron density of the trimethoxybenzene ring could be used to create materials for charge transport or to tune the emission color in light-emitting devices.
Additionally, materials derived from this compound could be designed to be responsive. For instance, the incorporation of this unit into a polymer backbone could lead to materials that change their conformation or color in response to the presence of an oxidizing agent or a change in solvent polarity (solvatochromism).
Deepening Mechanistic Understanding through Synergistic Experimental and Computational Chemistry
A synergistic approach combining experimental synthesis and characterization with computational chemistry is essential for unlocking the full potential of this compound. Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's behavior. rsc.org
Future computational studies could:
Predict Electronic Properties: Calculate the HOMO/LUMO energy levels to predict the molecule's behavior in electronic devices and its reactivity in redox reactions.
Model Reaction Mechanisms: Elucidate the transition states and energy profiles for its various reactions, such as cycloadditions or polymerization, to understand selectivity and reactivity. mdpi.com
Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and polymers.
Analyze Polymer Conformations: Model the three-dimensional structure of polymers derived from this monomer to understand how the bulky side groups influence chain packing and material properties.
These computational predictions can guide experimental efforts, making the discovery and development of new materials more efficient and targeted. Conversely, experimental results provide crucial benchmarks for refining and validating computational models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Ethynyl-1,3,5-trimethoxybenzene, and how can its purity be validated?
- Methodology : A common approach involves Sonogashira coupling between 2-iodo-1,3,5-trimethoxybenzene and terminal alkynes. For example, tert-butylammonium fluoride (TBAF) can deprotect silylated ethynyl precursors to generate reactive acetylides for coupling .
- Validation : Purity is confirmed via NMR (e.g., characteristic ethynyl proton signals at δ ~3.25 ppm) and high-resolution mass spectrometry (HRMS). Comparative analysis with spectral databases (e.g., δ 3.85–3.88 ppm for methoxy groups in related trimethoxybenzenes) ensures structural fidelity .
Q. How does the electron-rich nature of 1,3,5-trimethoxybenzene derivatives influence reactivity in electrophilic substitution reactions?
- Methodology : Competitive bromination studies (e.g., in methanol) reveal regioselectivity driven by methoxy groups. The 2-position in 2-substituted derivatives is less reactive due to steric and electronic effects, requiring harsher conditions for further substitution .
- Data Interpretation : Kinetic experiments and NMR tracking of product ratios (e.g., mono- vs. di-substituted products) quantify substituent effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR: Identifies methoxy (δ ~3.8 ppm) and ethynyl (δ ~3.25 ppm) protons.
- NMR: Confirms sp-hybridized carbons (δ ~90–95 ppm for ethynyl carbons) .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 193.0738 for CHO) .
Advanced Research Questions
Q. Why do certain iodoarene precursors (e.g., 2-iodo-1,3,5-trimethoxybenzene) underperform in hypervalent iodine catalysis despite favorable oxidation potentials?
- Mechanistic Insight : Kinetic studies show that rapid decomposition of iodoarenes during catalysis limits efficiency. For example, 2-iodo-1,3,5-trimethoxybenzene (oxidation potential: 1.34 V) exhibits lower yields (20–30%) compared to 2-iodoanisole due to competing side reactions .
- Optimization Strategies : Stabilizing ligands (e.g., electron-donating groups) or alternative solvents (e.g., DMF) may mitigate decomposition .
Q. How can the ethynyl group in this compound be leveraged in click chemistry or tandem reactions?
- Applications : The ethynyl moiety enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. For example, coupling with azide-functionalized biomolecules generates triazole-linked hybrids .
- Case Study : Ethynyl derivatives participate in Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) to build complex aromatics, as seen in phenanthridine synthesis .
Q. What are the challenges in achieving selective functionalization of this compound at the ethynyl position?
- Experimental Design : Protecting-group strategies (e.g., silyl groups) prevent undesired alkyne reactivity during electrophilic substitutions. Post-functionalization deprotection with TBAF restores the ethynyl group .
- Data Contradictions : Competing ring-directed substitutions (e.g., methoxy group activation) may dominate unless steric hindrance is engineered .
Methodological Considerations
Q. How can computational tools predict the reactivity of this compound in catalytic systems?
- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or nucleophilic attack. For example, methoxy groups elevate HOMO energy, enhancing electron donation .
- Validation : Correlation between calculated oxidation potentials (e.g., 1.34 V for 2-iodo-1,3,5-trimethoxybenzene) and experimental yields validates predictive models .
Q. What role does this compound play in natural product synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
